Montelukast sodium
Overview
Description
Singulair, known chemically as montelukast, is a medication primarily used in the maintenance treatment of asthma and to relieve symptoms of allergic rhinitis and hives of long duration . It belongs to the leukotriene receptor antagonist family of medications, which work by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle .
Mechanism of Action
Target of Action
Montelukast sodium is a selective and orally active leukotriene receptor antagonist . It primarily targets the cysteinyl leukotriene CysLT1 receptor . This receptor is found in the human airway, including airway smooth muscle cells and airway macrophages, and on other pro-inflammatory cells, including eosinophils and certain myeloid stem cells .
Mode of Action
This compound works by blocking the action of leukotriene D4 in the lungs . This results in decreased inflammation and relaxation of smooth muscle . By inhibiting the cysteinyl leukotriene CysLT1 receptor, this compound prevents the development of edema, smooth muscle contraction, and inflammation .
Biochemical Pathways
The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils . These eicosanoids bind to cysteinyl leukotriene (CysLT) receptors . By blocking these receptors, montelukast inhibits the actions of LTD-4 and prevents the development of edema, smooth muscle constriction, and inflammation .
Pharmacokinetics
The pharmacokinetics of montelukast are nearly linear for oral doses up to 50 mg . During once-daily dosing with 10-mg montelukast, there is little accumulation of the parent drug in plasma . This compound is freely soluble in ethanol, methanol, and water and practically insoluble in acetonitrile .
Result of Action
The result of this compound’s action is a decrease in inflammation in the airways, making it easier to breathe . This relaxes the airways, relieves edema, and dampens down redness and irritation . It is used to prevent asthma attacks in adults and children at least 2 years old .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been documented that montelukast can cause bronchodilation as soon as within 2 hours of oral administration . This action can also be additive to the bronchodilation caused by the concomitant use of a beta agonist .
Biochemical Analysis
Biochemical Properties
Montelukast sodium selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4) . It interacts with various enzymes and proteins in the body, particularly those involved in the inflammatory response .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the action of leukotrienes, which are substances in the body that cause inflammation in the lungs and tightening of the airways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CysLT1 receptor, thereby inhibiting the action of leukotriene D4 (LTD4), a potent bronchoconstrictor . This prevents the inflammatory response that leads to symptoms of asthma .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound complexes show higher biological activity than the free ligand for some strains .
Metabolic Pathways
This compound is involved in the leukotriene pathway, which plays a key role in the body’s inflammatory response . It interacts with enzymes involved in the production of leukotrienes, thereby reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of montelukast involves several key steps:
Preparation of Disodium Salt of 2-[1-(mercapto methyl) cyclopropyl] acetic acid: This is achieved through a reaction involving cyclopropyl acetic acid and a suitable mercapto compound.
Preparation of Montelukast Free Acid: The disodium salt is then converted to montelukast free acid.
Formation of Montelukast Di-n-propylamine Salt: The free acid is reacted with di-n-propylamine.
Formation of Montelukast Dicyclohexylamine Salt: The di-n-propylamine salt is converted to the dicyclohexylamine salt.
Conversion to Montelukast Sodium Salt: Finally, the dicyclohexylamine salt is converted to this compound salt.
Industrial Production Methods: Industrial production of montelukast typically follows the synthetic route described above, with optimization for large-scale production. This involves precise control of reaction conditions, purification steps, and quality assurance to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Montelukast undergoes various chemical reactions, including:
Oxidation: Montelukast can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert montelukast to its corresponding thiol derivatives.
Substitution: Montelukast can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Montelukast has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study leukotriene receptor antagonists.
Biology: Investigated for its effects on leukotriene pathways and inflammation.
Medicine: Extensively used in clinical trials for asthma, allergic rhinitis, and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist used for asthma treatment.
Zyflo (Zileuton): A leukotriene synthesis inhibitor that prevents the formation of leukotrienes.
Comparison:
Montelukast vs. Zafirlukast: Both are leukotriene receptor antagonists, but montelukast is typically taken once daily, while zafirlukast is taken twice daily.
Montelukast vs. Zyflo: Zyflo inhibits leukotriene synthesis, whereas montelukast blocks leukotriene receptors.
Montelukast’s uniqueness lies in its once-daily dosing and its specific action on the CysLT1 receptor, making it a convenient and effective option for long-term management of asthma and allergic conditions .
Properties
CAS No. |
151767-02-1 |
---|---|
Molecular Formula |
C35H36ClNNaO3S |
Molecular Weight |
609.2 g/mol |
IUPAC Name |
sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/b15-10+;/t32-;/m1./s1 |
InChI Key |
ZMFQNQCXWQXCFO-HKHDRNBDSA-N |
SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |
Appearance |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
151767-02-1 |
Related CAS |
158966-92-8 (Parent) |
Synonyms |
MK 0476 MK-0476 montelukast montelukast sodium Singulair sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Montelukast Sodium?
A1: this compound is a potent and selective leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene type 1 (CysLT1) receptor [, , , , , , ].
Q2: What are the downstream effects of this compound binding to the CysLT1 receptor?
A2: By blocking CysLTs from binding to the CysLT1 receptor, this compound inhibits the bronchoconstriction, inflammation, and mucus secretion typically associated with asthma and allergic rhinitis [, , , , , , , , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C35H35ClNNaO3S, and its molecular weight is 608.18 g/mol [, ].
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy are frequently employed for characterization and quantification of this compound in various formulations [, , , , ].
Q5: How does the choice of excipients affect the stability of this compound in pharmaceutical formulations?
A5: Studies have shown that certain excipients can impact the oxidative degradation of this compound, particularly at elevated temperatures and humidity. Careful selection of excipients is crucial for ensuring formulation stability and preventing the formation of degradation products like sulfoxide [].
Q6: What strategies are employed to enhance the stability of this compound in pharmaceutical formulations?
A6: To improve stability, several approaches are utilized, including the use of suitable packaging, optimization of manufacturing processes, and the incorporation of antioxidants or other stabilizing agents in the formulation [, , , ].
Q7: What is the typical route of administration for this compound, and what is its bioavailability?
A7: this compound is primarily administered orally, either as a tablet or chewable tablet. Its bioavailability after oral administration is approximately 64% [, , , ].
Q8: How is this compound metabolized in the body?
A8: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C9 [, , ].
Q9: How is this compound eliminated from the body?
A9: Following metabolism, this compound is primarily excreted in the feces, with a small portion eliminated in urine [, , ].
Q10: What preclinical models are used to evaluate the efficacy of this compound?
A10: Ovalbumin (OVA)-sensitized mice are a common preclinical model used to study the efficacy of this compound in mimicking allergic asthma conditions [, , ].
Q11: What clinical trials have been conducted to assess the efficacy of this compound in humans?
A11: Numerous clinical trials have been conducted, evaluating its efficacy in treating asthma, allergic rhinitis, and exercise-induced bronchoconstriction (EIB). These studies have shown that this compound effectively reduces symptoms, improves lung function, and decreases the need for rescue medications [, , , , , , , ].
Q12: What are some of the known adverse effects associated with this compound?
A12: While generally well-tolerated, this compound can cause side effects such as headache, upper respiratory tract infection, fever, pharyngitis, cough, abdominal pain, and diarrhea [, ].
Q13: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?
A13: Several methods are used, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, offers high sensitivity and selectivity for quantifying this compound in various matrices, including pharmaceutical formulations and biological fluids [, , , , ].
- UV-Visible Spectrophotometry: This widely used technique offers simplicity and speed for routine analysis of this compound in formulations, often employed in combination with chemometric methods for multi-component analysis [, , , , ].
- High-Performance Thin-Layer Chromatography (HPTLC): This method provides a cost-effective and efficient alternative for qualitative and quantitative analysis of this compound in pharmaceutical formulations [].
Q14: What is the importance of method validation in the context of analytical techniques for this compound?
A14: Method validation is crucial for ensuring the accuracy, precision, specificity, linearity, and robustness of any analytical method used to quantify this compound. This validation guarantees the reliability and reproducibility of the analytical data generated [, , , ].
Q15: What quality control measures are crucial during the manufacturing of this compound formulations?
A15: Stringent quality control is essential throughout the manufacturing process, encompassing raw material analysis, in-process controls, and finished product testing. These measures ensure the consistent quality, safety, and efficacy of this compound formulations [, ].
Q16: Have there been efforts to develop alternative drug delivery systems for this compound?
A16: Yes, research has focused on exploring alternative drug delivery systems to enhance patient compliance, bioavailability, and therapeutic efficacy. Examples include:* Buccal Films: These formulations aim to improve bioavailability by delivering the drug directly through the buccal mucosa [].* Floating Oral In-Situ Gels: This delivery system aims to prolong drug release in the gastrointestinal tract, potentially improving therapeutic outcomes [].* Chewable Tablets: This formulation provides a more convenient dosage form, particularly for pediatric patients who may have difficulty swallowing conventional tablets [, , ].* Inhalation Aerosol Powder: This delivery system targets the drug directly to the lungs, offering the potential for faster onset of action and reduced systemic exposure [].
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